molecular formula C₂₈H₂₆D₄N₂O₂ B1146761 (R)​-​Darifenacin-d4 CAS No. 1261734-81-9

(R)​-​Darifenacin-d4

Cat. No. B1146761
M. Wt: 430.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darifenacin is a medication used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . Darifenacin works on the muscles of the bladder to prevent them from causing incontinence . Darifenacin-d4 is intended for use as an internal standard for the quantification of darifenacin .


Synthesis Analysis

The process for the preparation of darifenacin and its physiologically acceptable salts has been disclosed . The process involves the use of various intermediates and reagents, and the product obtained is useful in the preparation of darifenacin . The identification and characterization of two process impurities and major stress degradants in darifenacin hydrobromide have also been studied .


Molecular Structure Analysis

The molecular formula of Darifenacin-d4 is C28H26D4N2O2 . The parent → product ion transitions for the drug (m/z 427.3 → 147.3) and IS (m/z 431.4 → 151.2) were monitored on a triple quadrupole mass spectrometer .


Chemical Reactions Analysis

A selective, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed and validated for the quantitation of darifenacin in rat plasma . The method involved liquid-liquid extraction (LLE) and used 100 μL of rat plasma .


Physical And Chemical Properties Analysis

The molecular weight of Darifenacin-d4 is 430.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 7 . The exact mass is 430.255835188 g/mol and the monoisotopic mass is 430.255835188 g/mol .

Future Directions

There is ongoing research into the role of neurotransmitters in colorectal cancer biology and treatment . In vitro experiments utilizing darifenacin, an M3 receptor antagonist, in CRC cell lines HT29 and SW480 resulted in a dose-dependent decrease of tumor cell proliferation and survival . This suggests potential future directions for the use of Darifenacin and its derivatives in cancer treatment.

properties

CAS RN

1261734-81-9

Product Name

(R)​-​Darifenacin-d4

Molecular Formula

C₂₈H₂₆D₄N₂O₂

Molecular Weight

430.57

synonyms

(R)​-1-​[2-​(2,​3-​Dihydro-​5-​benzofuranyl)​ethyl]​-​α,​α-​diphenyl-​3-​pyrrolidineacetamide​;  (R)-(+)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine;  ent-​Darifenacin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.